Solcitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Solcitinib mechanism of action JAK1 inhibition

Solcitinib at a Glance

This compound is identified in the scientific literature as a selective JAK1 inhibitor that was initially developed for the treatment of systemic lupus erythematosus, psoriasis, and ulcerative colitis [1]. No further details on its chemical structure, development status, or specific experimental data are provided in the available sources.

The Landscape of JAK Inhibitors

To provide context, the table below summarizes several JAK inhibitors that have been approved or are in development, illustrating the focus of current research. Please note that this list is for comparison and is not exhaustive.

| Drug Name | Primary Target(s) | Key Indications (Approved or in Trials) | Development Status / Notes |

|---|---|---|---|

| Tofacitinib | JAK1, JAK3, JAK2 [2] [1] | Rheumatoid Arthritis, Psoriasis [3] [1] | First-generation, pan-JAK inhibitor [2] |

| Upadacitinib | JAK1 [2] | Rheumatoid Arthritis, Inflammatory diseases [2] [1] | Second-generation, selective JAK1 inhibitor [2] |

| Filgotinib | JAK1 [2] | Rheumatoid Arthritis [2] [1] | JAK1 selective inhibitor [2] |

| Ruxolitinib | JAK1, JAK2 [2] | Myelofibrosis, Polycythemia Vera [2] | Approved for myeloproliferative neoplasms [2] |

| Povorcitinib (INCB054707) | JAK1 [4] | Hidradenitis Suppurativa, Vitiligo [4] | In Phase III clinical trials (as of 2025) [4] |

| ATI-2138 | ITK/JAK3 [4] | T cell-mediated diseases [4] | Investigational oral covalent inhibitor [4] |

The Core Mechanism of JAK1 Inhibition

The following diagram illustrates the fundamental JAK-STAT signaling pathway and the site where JAK1 inhibitors like this compound are designed to act.

The JAK-STAT pathway is a major signaling hub for over 50 cytokines and growth factors [5]. The mechanism of action for ATP-competitive JAK1 inhibitors like this compound involves [2] [6]:

- Target Site: These small-molecule inhibitors are designed to competitively bind to the ATP-binding pocket in the kinase domain (JH1) of the JAK1 enzyme [2] [6].

- Consequence: By occupying this site, they prevent ATP from binding, which is essential for the kinase's activity. This halts the phosphorylation and subsequent activation of STAT proteins (like STAT1 and STAT3) [7].

- Downstream Effect: Without STAT activation, the transcription of genes involved in inflammation and immune responses is suppressed [2] [5].

Research and Development Context

The lack of detailed public data on this compound is not uncommon for drug candidates. Research and development in this field is highly active, with over 50 companies and 55+ JAK inhibitor drugs in various pipeline stages as of 2025 [4]. The high selectivity for JAK1, as claimed for this compound, is a key objective in developing newer inhibitors to improve safety profiles by minimizing effects on other JAK family members like JAK2 (crucial for hematopoiesis) [2] [6].

References

- 1. Janus kinase inhibitors and fields of usage | 2019, Volume 4 [journaltxdbu.com]

- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors [pmc.ncbi.nlm.nih.gov]

- 3. JAK inhibition as a therapeutic strategy for immune and ... [pmc.ncbi.nlm.nih.gov]

- 4. JAK Inhibitor Treatment Landscape 2025: Pipeline Drugs ... [barchart.com]

- 5. The JAK/STAT signaling pathway: from bench to clinic [nature.com]

- 6. Basic Mechanisms of JAK Inhibition - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of anti-inflammatory and anti-angiogenic ... [nature.com]

what is Solcitinib used for in research

Mechanism of Action and Selectivity

Solcitinib functions by competitively inhibiting the adenosine triphosphate (ATP)-binding domain of JAK1 [1]. This blockade prevents the phosphorylation and activation of JAK1, which is a critical early step in the JAK-STAT signaling cascade [2] [3].

The diagram below illustrates the JAK-STAT signaling pathway and where this compound acts.

This compound selectively inhibits JAK1, blocking the JAK-STAT signaling pathway.

A key characteristic of this compound is its selectivity. According to in vitro assay data, this compound inhibits JAK1 with an IC50 of 9.8 nM. It shows approximately 11-fold selectivity for JAK1 over JAK2, 55-fold over JAK3, and 23-fold over TYK2 [1]. This selectivity profile is a critical differentiator in research, as it may correlate with a more specific pharmacological effect and a potentially better safety profile by sparing the functions of other JAK enzymes [2].

Experimental and Clinical Research Data

In preclinical research, this compound's activity is typically characterized using cell-based assays that measure its potency (IC50) and selectivity against different JAK kinases [1].

In clinical research for psoriasis, efficacy is most commonly assessed by the proportion of patients achieving a 75% improvement from baseline in the Psoriasis Area and Severity Index (PASI75). The following table summarizes the pooled efficacy findings for this compound and other JAK inhibitors from a network meta-analysis of clinical trials [4]:

| Drug | Key Efficacy (PASI75 Response) | Key Safety (Adverse Events) |

|---|---|---|

| Tofacitinib | Superior PASI75 response; high-dose most effective. | Relatively low incidence of AEs across doses. |

| Deucravacitinib | Effective, ranking after high-dose Tofacitinib. | Higher incidence of AEs at therapeutic doses (6 mg BID, 12 mg QD). |

| Baricitinib, Abrocitinib, Peficitinib, this compound | Showed superior PASI75 response over placebo. | Non-inferior safety compared to placebo. |

This analysis concluded that while all analyzed JAK inhibitors were effective, tofacitinib showed superior efficacy and safety profiles in the context of plaque psoriasis compared to the others, including this compound [4]. A separate scoping review also placed the evidence for this compound in the early phases of development, indicating that it has not progressed to Phase III trials like some other JAK inhibitors [5].

Research Status and Perspectives

Clinical development of this compound for psoriasis appears to have stalled in the early-to-mid phases [5] [4]. It has also been investigated in a Phase II clinical trial for systemic lupus erythematosus (SLE), but no subsequent phase III trials have been reported [6].

Research into this compound provides a valuable case study in the development of selective JAK1 inhibitors. Its investigational history helps to inform the ongoing pursuit of JAK inhibitors with optimized selectivity profiles, aiming to maximize therapeutic efficacy while minimizing class-associated adverse effects such as hematological disturbances [2] [7].

References

- 1. This compound (GSK-2586184) | JAK1 Inhibitor | MedChemExpress [medchemexpress.com]

- 2. Basic Mechanisms of JAK Inhibition - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 3. The JAK/STAT signaling pathway: from bench to clinic [nature.com]

- 4. The efficacy and safety of tofacitinib, peficitinib, this compound, baricitinib, abrocitinib and deucravacitinib in plaque psoriasis - A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Scoping Review on Use of Drugs Targeting the JAK/STAT ... [pmc.ncbi.nlm.nih.gov]

- 6. JAK Inhibition as a Potential Treatment Target in Systemic ... [mjrheum.org]

- 7. New and Emerging Oral/Topical Small-Molecule ... [mdpi.com]

Quantitative Pharmacological Profile of Solcitinib

The table below summarizes the core inhibitory concentration (IC₅₀) data and selectivity profile of Solcitinib.

| Target | IC₅₀ (nM) | Fold Selectivity (over JAK1) |

|---|---|---|

| JAK1 | 8 - 9.8 nM [1] [2] [3] | (Baseline) |

| JAK2 | 108 nM [1] [3] | 11-fold [1] [2] |

| JAK3 | 539 nM [1] [3] | 55-fold [1] [2] |

| TYK2 | 225 nM [1] [3] | 23-fold [1] [2] |

Key Technical Notes:

- IC₅₀ Definition: The values represent the half-maximal inhibitory concentration, or the drug concentration required to inhibit 50% of the kinase enzyme's activity in vitro [3].

- Selectivity: The fold selectivity is calculated as the ratio of the IC₅₀ for a non-target JAK to the IC₅₀ for JAK1. Higher values indicate greater selectivity for JAK1, which is theorized to improve the safety profile by minimizing off-target effects [4] [5].

- Research Context: This data is derived from biochemical assays for research purposes only.

Experimental Protocols for Key Assays

The primary methodology for generating IC₅₀ data involves competitive binding assays that measure the compound's ability to displace a labeled ATP-analogue or inhibit the phosphorylation of a substrate.

1. In Vitro Kinase Inhibition Assay

- Objective: To determine the potency (IC₅₀) and selectivity of this compound against different JAK kinases.

- Typical Methodology [1]:

- Enzymes: Purified recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains.

- Reaction Conditions: Reactions are carried out in buffer containing ATP at a concentration near its Km value, the respective enzyme, and a peptide substrate.

- Inhibition Measurement: A range of concentrations of this compound (e.g., from 0.1 nM to 1000 nM) is added to the reaction mixture. Kinase activity is measured by detecting the amount of phosphorylated substrate, often using radioactive (³³P-ATP) or luminescence-based detection methods.

- Data Analysis: The percentage of inhibition at each concentration is calculated. IC₅₀ values are derived by fitting the inhibition data to a non-linear regression model (e.g., a four-parameter logistic dose-response curve).

2. Cellular Target Engagement Assay

- Objective: To confirm that this compound engages its target and inhibits signaling in a cellular context.

- Typical Methodology [4]:

- Cell System: Use of immune cells, such as peripheral blood mononuclear cells (PBMCs) or specific T-cell lines.

- Stimulation & Inhibition: Cells are stimulated with cytokines known to signal through the JAK-STAT pathway (e.g., IL-6 which utilizes JAK1). Cells are pre-treated with this compound across a concentration range.

- Readout: The level of phosphorylated STAT proteins is measured via western blot or flow cytometry. The concentration of this compound that reduces STAT phosphorylation by 50% provides a cellular IC₅₀.

JAK-STAT Signaling Pathway and Drug Mechanism

The following diagram illustrates the core JAK-STAT signaling pathway and the mechanism of JAK inhibitors like this compound.

This compound inhibits JAK1, blocking phosphorylation and subsequent gene regulation.

Clinical Development Status

Available information indicates that this compound progressed to Phase 2 clinical trials but its development has been terminated [4]. The published trials focused on moderate-to-severe plaque-type psoriasis and ulcerative colitis [1] [2]. The termination was noted in a 2019 review, which cited "safety issues" as the reason [4].

References

- 1. This compound (GSK-2586184) | JAK1 Inhibitor [medchemexpress.com]

- 2. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. Janus Kinase Inhibitors in Dermatology... | Actas Dermo-Sifiliográficas [actasdermo.org]

- 4. JAK-inhibitors. New players in the field of immune-mediated ... [pmc.ncbi.nlm.nih.gov]

- 5. The JAK/STAT signaling pathway: from bench to clinic [nature.com]

Comparative Selectivity of JAK and TYK2 Inhibitors

The table below summarizes the selectivity profiles of several clinically relevant inhibitors, illustrating how they are typically characterized.

| Inhibitor | Primary Target(s) | Mechanism of Action | Key Selectivity Findings |

|---|---|---|---|

| Deucravacitinib | TYK2 | Allosteric inhibitor binding to the pseudokinase (JH2) domain [1] [2] [3]. | >100-fold selective for TYK2 over JAK1/JAK3 and >2000-fold selective over JAK2 in cellular assays [2] [3]. |

| Filgotinib | JAK1 | ATP-competitive inhibitor binding to the catalytic kinase domain [4]. | Demonstrates greater selectivity for JAK1-dependent pathways (e.g., IL-6, IFNα) with less inhibition of JAK2/JAK3-dependent pathways (e.g., IL-2, IL-15) [4]. |

| Upadacitinib | JAK1 | ATP-competitive inhibitor [4] [5]. | Reported as a selective JAK1 inhibitor; inhibits JAK1-dependent pathways with varying effects on others [4] [5]. |

| Tofacitinib | JAK1, JAK3 | ATP-competitive inhibitor [5]. | Potent inhibitor of JAK1/3-dependent cytokines (e.g., IL-2, IL-4, IL-15, IL-21) [5]. |

| Baricitinib | JAK1, JAK2 | ATP-competitive inhibitor [5]. | Selective for JAK1 and JAK2 with moderate activity against TYK2 and significantly less against JAK3 [5]. |

| Ruxolitinib, Fedratinib | JAK2 | ATP-competitive inhibitor [6] [7]. | Potently inhibits JAK2 but shows variable clinical profiles due to poor JAK family selectivity [6] [7]. |

Experimental Protocols for Profiling Kinase Selectivity

The selectivity data for the inhibitors listed above are typically generated through a multi-tiered experimental approach. The following workflow outlines the key phases of this characterization process.

Phase 1: In Vitro Binding and Kinase Assays

These assays measure the direct interaction with and inhibition of purified kinase domains.

- Methodology: A common method is a probe displacement assay (e.g., for Deucravacitinib) that measures the inhibitor's ability to compete with a binding probe for the target kinase's pseudokinase domain [2]. Alternatively, biochemical kinase assays directly measure the inhibition of kinase enzymatic activity [6].

- Output: Half-maximal inhibitory concentration (IC₅₀) or dissociation constant (Kd) values for each JAK family member, which form the basis for initial selectivity ratios [2].

Phase 2: Cellular Signaling Assays

These functional assays assess inhibition in a more physiologically relevant context using human blood cells.

- Cell Systems: Peripheral blood mononuclear cells (PBMCs) or, more preferably, whole blood from healthy donors, as it accounts for plasma protein binding [4] [5].

- Stimulation & Readout: Cells are stimulated with specific cytokines that signal through defined JAK pairings (e.g., IL-23 for TYK2/JAK2; IL-2 for JAK1/JAK3). Inhibition is measured by quantifying the reduction of phosphorylated STAT (pSTAT) proteins via flow cytometry in specific leukocyte subpopulations (e.g., T-cells, monocytes) [4] [5].

- Output: Functional IC₅₀ values for specific cytokine pathways, which can differ from biochemical IC₅₀ due to cellular context [5].

Phase 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

This critical step translates in vitro data to predicted clinical effects.

- Methodology: Functional whole blood IC₅₀ values are overlaid with the clinical plasma exposure profiles (from phase 2/3 trials) of the drug [2] [3].

- Output: Key metrics like average daily percent inhibition of each pathway and the duration of time plasma concentrations exceed the IC₅₀. This shows the intended and off-target inhibition expected at therapeutic doses [2] [3].

The JAK-STAT Signaling Pathway Context

To interpret selectivity data, it's essential to understand which cytokine pathways are affected by inhibiting different JAKs. The diagram below illustrates the classic JAK-STAT signaling mechanism and examples of cytokines that signal through specific JAK pairings.

Key cytokine-JAK pairings relevant to selectivity include [4] [8] [5]:

- JAK1/JAK2: IFN-γ, IL-6

- JAK1/JAK3: IL-2, IL-4, IL-15, IL-21 (critical for lymphocyte function)

- JAK2/JAK2: GM-CSF, IL-3, EPO (critical for hematopoiesis)

- TYK2/JAK1: IL-12, IL-23, IFN-α/β

How to Proceed with Solcitinib Profiling

Based on the standard practices outlined, you can take the following steps to obtain the data you need:

- Consult Proprietary Sources: If this compound is an internal or partnered compound, the primary selectivity data will reside in internal research reports or regulatory filings from the developing company.

- Search for Candidate Codes: The name "this compound" may be a public name for a candidate with a different internal code (e.g., GLPGXXXX, ASPXXXX). Identifying this code can help in searching scientific databases and clinical trial registries.

- Monitor Literature and Conferences: Data for early-stage candidates are often first presented at major scientific conferences (e.g., those hosted by the American Chemical Society, American Society of Hematology, or in dermatology and rheumatology fields) before full publication.

References

- 1. Computational insights of deucravacitinib's selectivity for... [pubmed.ncbi.nlm.nih.gov]

- 2. Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib... Selectivity [link.springer.com]

- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 4. JAK selectivity and the implications for clinical inhibition of ... [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of baricitinib, upadacitinib, and tofacitinib mediated... [arthritis-research.biomedcentral.com]

- 6. Functional and Structural Characterization of Clinical-Stage Janus... [pubmed.ncbi.nlm.nih.gov]

- 7. inhibitor persistence in MPN: uncovering a central role of ERK... JAK 2 [nature.com]

- 8. The JAK/STAT signaling pathway: from bench to clinic [nature.com]

Solcitinib research grade purity specifications

Solcitinib Technical Specifications

| Property | Specification |

|---|---|

| CAS Number | 1206163-45-2 [1] [2] [3] |

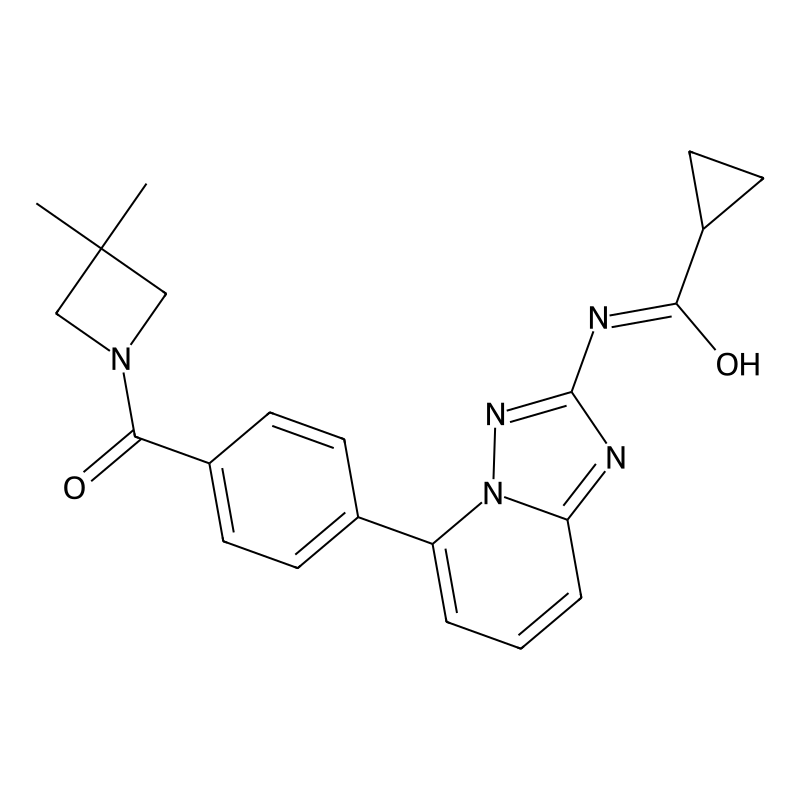

| Molecular Formula | C₂₂H₂₃N₅O₂ [1] [2] [3] |

| Molecular Weight | 389.45 g/mol [1] [2] [3] |

| Purity | ≥ 98% to 99.91% (varies by supplier batch) [1] [2] [3] |

| Physical Form | White to off-white solid powder [2] |

| Storage | -20°C, powder form [1] [3] |

| Pharmacological Profile | Value |

|---|---|

| Primary Target | JAK1 [1] [2] [3] |

| JAK1 IC₅₀ | 8 - 9.8 nM [1] [2] [3] |

| Selectivity (Fold over JAK1) | JAK2: 11-fold / JAK3: 55-fold / TYK2: 23-fold [1] [2] [3] |

Experimental Context & Research Use

This compound is an orally active, competitive, and selective JAK1 inhibitor that has been evaluated in clinical trials for moderate-to-severe plaque-type psoriasis and ulcerative colitis [1] [2] [3]. The quantitative data in the table above is primarily derived from supplier batch analysis and published in vitro assays [1] [2] [3].

The compound exerts its effect by competitively inhibiting the ATP-binding site of JAK1, which is part of the crucial JAK-STAT signaling pathway. The diagram below illustrates this pathway and where this compound acts.

Diagram of JAK-STAT pathway inhibition by this compound.

Guidance for Further Information

The search results I obtained lack the specific, detailed experimental protocols for techniques like HPLC that you require. To build a complete analytical whitepaper, I suggest you:

- Contact Suppliers Directly: Reach out to the technical support teams of chemical suppliers like MedChemExpress (MCE), InvivoChem, or Selleckchem [1] [2] [3]. They often provide comprehensive Certificate of Analysis (CoA) documents with full methodology for each batch.

- Consult Pharmacopoeial Methods: For general guidance on developing purity methods for small molecules like TKIs, refer to established pharmacopoeias (e.g., USP, Ph. Eur.) and analytical chemistry journals. The published method for analyzing multiple JAK inhibitors in plasma could serve as a useful reference for technique selection [4].

- Search Patent Literature: The original patent filings for this compound (GSK-2586184) are likely to contain the most exhaustive synthetic and analytical procedures.

References

- 1. This compound (GSK-2586184) | JAK1 Inhibitor [medchemexpress.com]

- 2. | JAK1 inhibitor | CAS 1206163-45-2 | psoriasis | InvivoChem this compound [invivochem.com]

- 3. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. Development and validation of a multiplex HPLC-MS ... [sciencedirect.com]

Solcitinib alternative names GSK2586184 GLPG-0778

Core Compound Profile

The table below summarizes the key identifying information and basic properties of Solcitinib.

| Property | Description |

|---|---|

| Systematic Name | This compound |

| Alternative Names | GSK2586184, GLPG0778 [1] |

| CAS Number | 1206163-45-2 [1] |

| Molecular Formula | C₂₂H₂₃N₅O₂ [1] |

| Molecular Weight | 389.45 g/mol [1] |

| Mechanism of Action | Selective Janus kinase 1 (JAK1) inhibitor [1] |

Mechanism of Action and Selectivity

This compound is an orally available small molecule that acts as a selective inhibitor of Janus kinase 1 (JAK1) [1]. It functions by competing with ATP for binding to the kinase domain of JAK1, thereby blocking the phosphorylation and activation of the JAK-STAT signaling pathway [2]. This pathway is a critical intracellular communication node for over 50 cytokines and growth factors, and its dysregulation is implicated in various inflammatory diseases and cancers [3].

The table below details its potency (IC50) and selectivity against different JAK family members.

| Target | IC50 | Selectivity Fold vs. JAK1 |

|---|---|---|

| JAK1 | 8-9 nM [1] | - |

| JAK2 | - | 11-fold less selective [1] |

| JAK3 | - | 55-fold less selective [1] |

| TYK2 | - | 23-fold less selective [1] |

This selectivity profile was designed to inhibit pro-inflammatory cytokines that signal through JAK1 (e.g., IL-6, interferons) while potentially avoiding side effects associated with the inhibition of JAK2 (which mediates signaling for hematopoietic factors like erythropoietin and thrombopoietin) [2] [4].

The following diagram illustrates the JAK-STAT signaling pathway and the mechanism of this compound:

JAK-STAT pathway inhibited by this compound.

Clinical Trial Evidence and Efficacy

This compound was evaluated in several Phase 1 and 2 clinical trials for inflammatory conditions, demonstrating clinical efficacy but also safety concerns that ultimately halted its development.

| Clinical Trial NCT Number | Condition | Phase | Dose & Duration | Key Efficacy Findings | Status & Primary Safety Findings |

|---|---|---|---|---|---|

| NCT01336244 [1] [5] | Healthy Volunteers | 1 | Multiple ascending doses (13 days) | Pharmacodynamics & PK profile established [5] | Completed. Well-tolerated in healthy subjects [5]. |

| NCT02000453 [1] [4] | Ulcerative Colitis | 1/2 | 400 mg, twice daily | Clinical & endoscopic response in 2 patients [4]. | Terminated. Discontinued due to safety signals in a parallel SLE trial [1] [4]. |

| - [6] | Plaque Psoriasis | 2a | 100 mg, 200 mg, 400 mg twice daily (12 weeks) | PASI 75 response rates: 13% (100 mg), 25% (200 mg), 57% (400 mg) vs. 0% (placebo) [6]. | Completed. Generally well-tolerated in psoriasis trial [6]. |

The development program for this compound was ultimately discontinued following an open-label study in Systemic Lupus Erythematosus (SLE), where serious adverse events were observed. These included elevated liver enzymes in several patients and two cases of Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) [4]. It was noted that these serious safety signals might be specific to the SLE patient population or their concomitant medications [4].

Experimental Protocols and Formulations

For research purposes, the following experimental details from this compound studies can serve as a methodological reference.

In Vitro Bioassays

The core activity of this compound is typically measured in enzymatic assays to determine the half-maximal inhibitory concentration (IC50).

- Objective: To quantify the inhibition potency (IC50) of this compound against JAK1, JAK2, JAK3, and TYK2 [1].

- Methodology: The assay measures the compound's ability to inhibit the kinase activity of each recombinant JAK enzyme, often using a fluorescence-based or radiometric method to monitor phosphate transfer from ATP to a substrate peptide. The reported IC50 of 8-9 nM for JAK1 was derived from such assays [1].

In Vivo Formulations

The table below lists formulations validated for animal studies as reported in the literature [1].

| Application | Vehicle | Concentration Achieved |

|---|---|---|

| Homogeneous Suspension | 1% Carboxymethyl cellulose (CMC-Na) | ≥ 5 mg/mL [1] |

| Clear Solution (for higher dosing) | 5% DMSO, 40% PEG300, 5% Tween-80, 50% water | 1.95 mg/mL (5.01 mM) [1] |

| Clear Solution (for oil-based delivery) | 5% DMSO, 95% Corn Oil | 0.25 mg/mL (0.64 mM) [1] |

Development Status and Context

This compound's development was halted, illustrating challenges in JAK inhibitor development. Its clinical profile shows that JAK1 selectivity does not automatically guarantee a superior therapeutic window; safety can be influenced by the specific disease population. The cases of DRESS and elevated liver enzymes in SLE patients, but not in psoriasis patients, highlight that patient population and underlying disease state are critical factors in a drug's safety profile [4].

For researchers, this compound remains a useful tool compound for studying selective JAK1 inhibition. Its publicly available data on potency, selectivity, and clinical outcomes provides a valuable benchmark for developing safer and more effective JAK-targeting therapies.

References

- 1. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. Basic Mechanisms of JAK Inhibition - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 3. The JAK/STAT signaling pathway: from bench to clinic [nature.com]

- 4. GSK2586184, a JAK1 selective inhibitor, in two patients ... [pmc.ncbi.nlm.nih.gov]

- 5. GLPG0778: Multiple Ascending Oral Doses ... [patlynk.com]

- 6. Investigation of Selective JAK1 Inhibitor GSK2586184 for ... [pubmed.ncbi.nlm.nih.gov]

Solcitinib JAK-STAT pathway inhibition research

Solcitinib Profile and Key Research Findings

The table below summarizes the core information on this compound identified in the search results.

| Attribute | Details |

|---|---|

| Drug Name | This compound (also referred to as GSK2586184) [1] |

| Therapeutic Class | Janus Kinase (JAK) inhibitor [1] |

| Primary Indication (Researched) | Psoriasis (has been evaluated in Phase II clinical trials) [1] |

| Administration Route | Systemic [1] |

| Key Mechanism | Targets the JAK/STAT signaling pathway [1] |

| Latest Identified Status | Phase II trials for psoriasis (as of a 2022 review) [1] |

| Notable Context | Evidence on its efficacy and safety was found to come from pharmaceutical company-sponsored research [1] |

JAK-STAT Pathway and this compound's Putative Mechanism

To understand this compound's action, it is essential to review the JAK-STAT pathway it inhibits. The diagram below illustrates the core signaling mechanism.

Core JAK-STAT signaling pathway and inhibition site.

This compound is a small-molecule inhibitor that targets the JAK/STAT pathway [1]. This pathway is a critical signal transduction module for over 50 cytokines and growth factors [2].

- Pathway Mechanics: Cytokine binding induces JAK auto-phosphorylation. JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and drive the transcription of genes that regulate immune and inflammatory responses [2] [3] [4].

- Inhibition Logic: As an oral, small-molecule drug, this compound blocks intracellular JAK activity, thereby suppressing the signaling of multiple pro-inflammatory cytokines upstream, contrasting with biologic drugs that target single cytokines extracellularly [1] [4].

Research Landscape and Experimental Context

The most detailed available information places this compound in the context of clinical trials for psoriasis, though without specifying detailed experimental protocols.

Clinical Trial Context and Efficacy Variables A 2022 scoping review on JAK inhibitors in psoriasis identified this compound as one of several drugs tested in Phase II randomized clinical trials (RCTs) [1]. The key findings regarding the methodology of these trials were:

- Primary Endpoints: The Psoriasis Area and Severity Index (PASI) and the Physician's Global Assessment (PGA) were the most frequently used efficacy variables in trials for systemic JAK inhibitors like this compound [1].

- Safety Reporting: The review noted that at the time, only two RCTs for other JAK inhibitors declared that safety data was collected by systematic assessment, indicating a variability in reported methodologies across earlier studies [1].

- Research Focus: The evidence for this compound was part of a larger body of evidence that the review noted was primarily created and funded by pharmaceutical companies, which is an important consideration for researchers when interpreting results [1].

Research Gaps and Future Directions

The available information on this compound is not comprehensive, highlighting several areas for further investigation:

- Current Development Status: The most recent specific status found is "Phase II," reported in a 2022 publication [1]. There is no information on later-phase trials, regulatory approvals, or research in other diseases.

- Specific Kinase Selectivity: The search results do not specify which JAK isoforms (JAK1, JAK2, JAK3, TYK2) this compound preferentially inhibits. This is a critical pharmacological differentiator among JAK inhibitors [3].

- Detailed Efficacy & Safety Data: Quantitative results from its clinical trials, such as specific PASI75 response rates or the nature and frequency of adverse events, are not detailed in the open sources accessed [1] [4].

References

- 1. A Scoping Review on Use of Drugs Targeting the JAK/STAT ... [pmc.ncbi.nlm.nih.gov]

- 2. The JAK/STAT signaling pathway: from bench to clinic [nature.com]

- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors [pmc.ncbi.nlm.nih.gov]

- 4. Systemic Treatment of Psoriasis with JAK : A Review Inhibitors [link.springer.com]

Solcitinib pharmacokinetics properties

Solcitinib Biochemical Profile

| Property | Value / Description |

|---|---|

| Molecular Formula | C₂₂H₂₃N₅O₂ [1] [2] |

| Molecular Weight | 389.45 g/mol [1] [2] |

| Target | JAK1 (Janus Kinase 1) [1] [2] |

| IC₅₀ (JAK1) | 9.8 nM [1] [2] |

| Selectivity | 11-fold over JAK2, 55-fold over JAK3, 23-fold over TYK2 [1] [2] |

| Administration | Oral [1] [2] |

| Therapeutic Focus | Moderate-to-severe plaque-type psoriasis (under investigation) [1] [3] [2] |

Experimental Protocol & Clinical Context

While detailed laboratory protocols for pharmacokinetic studies are not available, some information on its clinical research context can be provided.

- In Vitro Activity: The primary data for this compound's potency (IC₅₀) and selectivity is typically generated through enzymatic assays that measure the inhibition of kinase activity for JAK1, JAK2, JAK3, and TYK2 [1]. The specific experimental details for this compound (e.g., reagent concentrations, incubation times) are not provided in the search results.

- In Vivo & Clinical Evidence: One source mentions that in clinical trials, patients with moderate-to-severe plaque-type psoriasis were treated with 100 mg, 200 mg, and 400 mg of this compound twice daily for 12 weeks. The treatment resulted in clinical improvement and was generally well-tolerated, with no clear relationship between the frequency of adverse events and the dose [2]. A separate scoping review notes that this compound was one of several JAK inhibitors identified in clinical trials for psoriasis, but it has not progressed to late-stage (Phase III) development [3].

JAK-STAT Signaling Pathway Diagram

The following diagram illustrates the signaling pathway that this compound targets. This compound inhibits JAK1, which is a key kinase in the pathway activated by cytokines like interleukin-23 (IL-23), playing a central role in the pathophysiology of psoriasis [3].

This compound mechanism of action: inhibits JAK1 to block cytokine-mediated JAK-STAT signaling.

References

Solcitinib storage conditions stability DMSO

Solcitinib Storage Specifications

The table below summarizes the handling and storage instructions for this compound as provided by chemical suppliers.

| Specification | Supplier Recommendations |

|---|---|

| Form | Solid (powder) [1] [2] |

| Storage Temperature (Solid) | -20°C [1] [2] |

| Solubility in DMSO | 16.67 mg/mL to 39 mg/mL (requires heating to 60°C) [1] [2] |

| Storage of DMSO Solution | -80°C (2 years); -20°C (1 year) [1] |

Supplier data indicates that this compound stock solutions in DMSO are typically stored at -20°C for one year or -80°C for two years [1]. For the most accurate and specific handling instructions for your supplied compound, always consult the Certificate of Analysis (CoA) from your vendor.

General Stability of Compounds in DMSO

While this compound-specific data is unavailable, published research on large compound libraries provides crucial context for DMSO storage. One study monitoring ~7,200 compounds as 20 mM DMSO solutions at room temperature found a significant decrease in integrity over time [3]:

| Storage Duration at Room Temperature | Probability of Observing Compound |

|---|---|

| 3 months | 92% |

| 6 months | 83% |

| 1 year | 52% |

Another study on 1,404 compounds found that 85% were stable in a DMSO/water mixture (90/10) over a 2-year period when stored at 4°C [4]. This suggests that adding water does not necessarily lead to rapid degradation and that cooler storage temperatures significantly enhance stability.

Experimental Methodology for Stability Assessment

The general stability data cited above was generated using rigorous experimental protocols. Here is a summary of the key methodologies you can use as a reference for designing your own stability studies.

- Sample Preparation and Storage: In the general stability study, compounds were prepared as 20 mM solutions in DMSO and stored under ambient conditions (room temperature) for one year [3]. The wet DMSO study used a DMSO/water mixture (90/10) and stored samples at 4°C [4].

- Compound Integrity Analysis: The primary technique used was flow injection analysis coupled with electrospray ionization mass spectrometry (FIA-ESI-MS). This method allows for the direct analysis of samples without chromatography to detect the presence or absence of the expected compound mass [3].

- Data Analysis and Modeling: The stability data was analyzed using a repeated-measures logistic regression model to correlate the length of storage with the probability of observing the intact compound. This statistical approach helps in predicting an acceptable limit for compound loss and determining a maximum storage time [3].

The following workflow diagrams the key stages of a compound stability study as described in the research:

Recommendations for Researchers

Based on the synthesized information, here are actionable recommendations for handling this compound and similar compounds:

- Prioritize Low-Temperature Storage: Always store this compound powder at -20°C and freshly prepared stock solutions at -80°C for long-term stability, in line with supplier suggestions [1] [2].

- Minimize Room Temperature Exposure: The general stability study clearly shows that storage at room temperature leads to progressive compound degradation. Limit the time your samples spend outside of the recommended freezer conditions [3].

- Consider Aqueous Mixtures Carefully: If your protocol requires a DMSO/water mixture, be aware that it can be used successfully, but plan for storage at 4°C and understand that stability is compound-dependent [4].

- Validate Stability for Critical Projects: For long-term projects relying on this compound, consider running a small-scale stability study using LC-MS to establish your own degradation curve, as vendor and general literature data may not be fully predictive for your specific lot and conditions.

References

- 1. This compound (GSK-2586184) | JAK1 Inhibitor [medchemexpress.com]

- 2. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

Sotagliflozin Core Assay Parameters

References

- 1. , the first dual SGLT inhibitor: current outlook and... Sotagliflozin [cardiab.biomedcentral.com]

- 2. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 3. Comparison of the effects of empagliflozin and ... - Nature [nature.com]

- 4. Sotagliflozin (Inpefa): SGLT2/SGLT1 Inhibitor [accp.com]

- 5. A Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]

Solcitinib Bioactivity & Physicochemical Properties

| Property | Value | Reference / Note |

|---|---|---|

| IC₅₀ (JAK1) | 8-9 nM | Primary molecular target [1] |

| JAK Selectivity | 11x (JAK2), 55x (JAK3), 23x (TYK2) | Fold selectivity over JAK1 [1] [2] |

| Typical In Vitro Working Concentration | 5 µM | Used in mouse bone marrow-derived macrophage (BMDM) studies [3] |

| Molecular Weight | 389.45 g/mol | [1] [2] |

| CAS No. | 1206163-45-2 | [1] [2] |

Experimental Protocol: JAK/STAT Pathway Inhibition in Immune Cells

The following protocol is adapted from a published study investigating how JAK inhibition in macrophages affects the NF-κB pathway [3].

Reagent Preparation

- Solcitinib Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C.

- Cell Culture Medium: Use appropriate medium supplemented with serum and antibiotics, such as RPMI-1640 with 10% FBS and 1% penicillin/streptomycin.

Cell Culture and Treatment

- Cell Type: Mouse bone marrow-derived macrophages (BMDMs).

- Pre-treatment: Serum-starve BMDMs for 2 hours before adding inhibitors to reduce baseline pathway activation.

- Inhibitor Treatment: Treat cells with 5 µM this compound for 15 minutes to observe rapid phosphorylation changes in signaling proteins, or for 4 hours to analyze subsequent transcriptional changes [3].

- Control Setup: Include a vehicle control group (e.g., 0.05% DMSO) to account for solvent effects.

Key Readouts and Analysis

- Protein Analysis: Perform immunoblotting after 15 minutes of treatment to detect phosphorylation levels of key proteins like STAT3, STAT5, and p65.

- Gene Expression Analysis: Isolate RNA after 4 hours of treatment and use qPCR to measure expression of genes associated with therapeutic resistance or immune response.

Mechanism of Action & Signaling Pathway

The diagram below illustrates the proposed mechanism by which this compound influences signaling in tumor-associated macrophages, based on the research [3].

This model suggests that while this compound directly inhibits the JAK1/STAT pathway, this inhibition can trigger a compensatory activation of the NF-κB pathway in macrophages, potentially leading to the expression of pro-survival genes [3].

Key Considerations for Researchers

- Cell Type Variability: The 5 µM concentration is a starting point. Always perform a dose-response curve for your specific cell type to determine the optimal effective concentration.

- Combination Therapy: Research indicates that combining a JAK inhibitor like this compound with an NF-κB pathway inhibitor may enhance efficacy by overcoming resistance mechanisms in the tumor microenvironment [3].

- Solubility & Formulation: this compound is soluble in DMSO. For in vivo studies, formulations using co-solvents like PEG300, Tween-80, and saline have been successfully used [2].

References

Established Psoriasis Animal Models and Protocols

The following table summarizes key in vivo models used in contemporary psoriasis drug discovery research [1] [2] [3].

| Model Type | Inducing Agent/ Method | Typical Dosing Regimen | Key Measured Parameters | Relevance to Human Psoriasis |

|---|---|---|---|---|

| Imiquimod (IMQ)-Induced [2] [3] | Topical application of 5% IMQ cream | 62.5 mg/day applied on shaved back for 7+ consecutive days [2] | Clinical PASI Score (Erythema, Scaling, Thickness); Epithelial Thickness (Histology); Spleen Index; Serum Cytokines (e.g., IL-17A, IL-23, TNF-α) [2] [3] | Relies on IL-23/IL-17 axis; widely used for its rapid onset and good reproducibility of psoriasiform inflammation [2]. |

| IL-23-Induced [4] | Intradermal injection of recombinant IL-23 | 0.5 µg/injection into ear pinna every other day for up to 21 days [4] | Ear Thickness (Calipers); Histopathology; Inflammation Cytokines [4] | Directly activates the key IL-23/Th17 pathway, a central driver of psoriasis pathogenesis [4]. |

| STAT3 Overexpression + IL-17A Challenge [1] | Intradermal IL-17A injection in transgenic mice overexpressing STAT3 | Single intradermal injection of IL-17A at 100 µg/kg [1] | Skin Lesion Morphology; Transcriptome Analysis (RNA-seq); Pathway Enrichment (e.g., IL-17, TLR) [1] | STAT3 is a key signaling node; model combines genetic susceptibility with inflammatory trigger for robust phenotype [1]. |

Example Protocol: Imiquimod (IMQ)-Induced Psoriasis Model

This is a detailed protocol for one of the most commonly used and robust models, as described in recent studies [2] [3].

1. Experimental Workflow The diagram below outlines the key stages of the IMQ-induced psoriasis model.

2. Detailed Methodology

- Animals: 8-week-old female C57BL/6J mice are commonly used [2]. Acclimate for one week.

- Baseline Data: Record initial body weight and take baseline photographs of the depilated application site (typically shaved back skin) [2].

- Disease Induction:

- Treatment Administration:

- Preventive Protocol: Administer the test compound (e.g., via drinking water or injection) starting several days before the first IMQ application to assess the ability to prevent disease onset [3].

- Therapeutic Protocol: Administer the test compound starting after the first clinical signs of inflammation (e.g., redness, scaling) become visible, typically around day 2-3, to assess the ability to reverse established disease [3].

- Clinical Assessment:

- Daily PASI Scoring: Score three parameters daily: erythema (redness), scaling, and skin thickness. Each is typically graded on a scale of 0 to 4, with the cumulative score indicating disease severity [3].

- Body Weight: Monitor daily as a general health indicator.

- Terminal Analysis:

- Blood Collection: For serum cytokine analysis (e.g., IL-17A, IL-23, TNF-α) via ELISA or Luminex [2] [3].

- Skin Tissue: Collect for H&E staining to measure epidermal thickness (acanthosis) and for RNA extraction to quantify pro-inflammatory marker gene expression (e.g., IL-17A, IL-17F, IFN-γ) [2].

- Spleen: Weigh the spleen to calculate the spleen index (spleen-to-body weight ratio), an indicator of systemic immune activation [2] [3].

A Case Study: Primidone as a Repurposed Drug Candidate

Recent research highlights the anticonvulsant drug Primidone as a promising repurposed candidate for psoriasis, demonstrating a clear protocol for efficacy testing [3].

- Mechanism of Action: Primidone was identified as a potent inhibitor of RIPK1 kinase activity. In the IMQ model, it significantly reduced RIPK1 activation (phosphorylation at Ser166/T169), a key driver of necroinflammation [3].

- Dosing and Efficacy:

- Administration: Provided to mice via drinking water [3].

- Protocols: Showed efficacy in both preventive (dosing started 5 days before IMQ) and therapeutic (dosing started after visible symptoms) regimens [3].

- Results: Treated mice showed significantly reduced PASI scores, epithelial thickness, spleen index, and plasma levels of pro-inflammatory cytokines compared to the IMQ-only control group [3].

Advanced Preclinical Models

Beyond classic animal models, the field is advancing sophisticated human-relevant systems:

- Human 3D In Vitro Psoriasis Model: A novel model uses STAT3-overexpressing human keratinocytes co-cultured with T cells in a 3D skin equivalent. This system exhibits key psoriatic hallmarks (e.g., enhanced S100A7 expression) and is highly reproducible for drug screening [5].

- Focus on Regulatory T-Cells (Tregs): New research identifies the enzyme SSAT as causing Treg dysfunction in psoriasis. Inhibiting SSAT restored Treg function and reduced inflammation in a mouse model, revealing a new therapeutic target [6].

References

- 1. IL-17A exacerbates psoriasis in a STAT3 overexpressing mouse model [peerj.com]

- 2. Establishment of Psoriasis by Imiquimod Mouse Model [jove.com]

- 3. a clinically promising candidate for the treatment of psoriasis [nature.com]

- 4. IL-23 induced Psoriasis ( Mouse ) [inotiv.com]

- 5. A standardizable human-based psoriasis skin model for ... [frontiersin.org]

- 6. New treatment option for psoriasis discovered [meduniwien.ac.at]

Solcitinib solubility DMSO ethanol water

Solcitinib Application Notes

1. Chemical and Biological Profile this compound (CAS 1206163-45-2) is a potent, selective, and orally bioavailable Janus kinase 1 (JAK1) inhibitor. It has been evaluated as a treatment for moderate-to-severe plaque-type psoriasis and may also have applications for systemic lupus erythematosus and ulcerative colitis [1]. Its mechanism of action involves inhibiting JAK1 with an IC50 of 9.8 nM, and it demonstrates significant selectivity over other JAK family members (11-fold over JAK2, 55-fold over JAK3, and 23-fold over TYK2) [1].

2. Solubility Characteristics The solubility of this compound has been characterized in several common pharmaceutical solvents. The data indicates it has high solubility in DMSO, but is poorly soluble in water and ethanol [1]. This profile is typical for many small molecule drugs and guides the preparation of stock solutions.

The table below summarizes the available solubility data for this compound:

| Solvent | Solubility | Notes |

|---|---|---|

| DMSO | ~20 mg/mL ( ~51.4 mM) | Suitable for preparing concentrated stock solutions [1]. |

| Water | <1 mg/mL | Not a practical solvent for stock preparation [1]. |

| Ethanol | <1 mg/mL | Not a practical solvent for stock preparation [1]. |

3. Research and Clinical Context The JAK/STAT pathway, targeted by this compound, is a central communication node in cells and is implicated in the pathogenesis of various immune-mediated diseases like psoriasis [2] [3] [4]. In psoriasis, cytokines such as IL-12 and IL-23, which signal through the JAK/STAT pathway (involving JAK2 and TYK2), drive the inflammatory process [4]. By selectively inhibiting JAK1, this compound can modulate this aberrant immune response. Clinical trials of 12 weeks of treatment with this compound in psoriasis patients resulted in clinical improvement and the drug was generally well-tolerated [1].

Experimental Protocols

1. Preparation of Stock Solutions in DMSO This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO, which is the most straightforward method due to the compound's high solubility in this solvent.

- Materials:

- This compound powder (MW = 389.45 g/mol) [1]

- Anhydrous DMSO (high purity, fresh is recommended as moisture-absorbing DMSO can reduce solubility)

- Analytical balance

- 1 mL volumetric vial

- Procedure:

- Calculate the mass of this compound needed using the formula: Mass (mg) = Desired Molarity (mM) × Molecular Weight (g/mol) × Volume (mL). For a 1 mL, 10 mM stock: Mass = 10 mM × 389.45 g/mol × 1 mL = 3.89 mg.

- Accurately weigh 3.89 mg of this compound powder and transfer it to the 1 mL vial.

- Add anhydrous DMSO to bring the total volume to 1.0 mL.

- Vortex or sonicate the mixture briefly until a clear solution is obtained.

- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

- Store the aliquots at -20°C or -80°C. Under these conditions, the solution is typically stable for several months.

2. Preparation of Solubility-Enhanced Formulations for In Vivo Studies For animal studies where DMSO is not suitable for direct administration, this compound can be formulated in co-solvent systems. The following methods have been reported [1].

Formulation 1: PEG300/Tween80/Saline

- Composition: 1.67 mg/mL this compound in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline.

- Preparation Sequence:

- Prepare a DMSO stock solution at 16.7 mg/mL.

- Add 100 µL of the stock to 400 µL of PEG300 and mix evenly.

- Add 50 µL of Tween-80 and mix evenly.

- Finally, add 450 µL of normal saline (0.9% NaCl in ddH₂O) to adjust the volume to 1 mL, mixing after each addition.

- Result: Clear solution.

Formulation 2: SBE-β-CD in Saline

- Composition: 1.67 mg/mL this compound in 10% DMSO + 90% (20% SBE-β-CD in Saline).

- Preparation:

- First, prepare the 20% SBE-β-CD in Saline solution by dissolving 2 g of SBE-β-CD in 10 mL of saline. This solution is stable at 4°C for one week.

- Add 100 µL of a 16.7 mg/mL DMSO stock solution of this compound to 900 µL of the 20% SBE-β-CD solution.

- Mix evenly until clear.

- Result: Clear solution.

JAK/STAT Pathway in Psoriasis and this compound's Role

The following diagram illustrates the signaling pathway relevant to this compound's mechanism of action in a disease context like psoriasis.

Critical Notes for Researchers

- For Research Use Only: this compound is intended for research applications and not for human or diagnostic use [1].

- Solution Stability: Always use fresh, dry DMSO to prepare stock solutions, as absorbed moisture can significantly reduce solubility and compound stability.

- In Vivo Considerations: When designing animal studies, choose the formulation that is most compatible with your administration route. The co-solvent systems provided are designed to enhance solubility and bioavailability while minimizing potential toxicity from high concentrations of a single solvent like DMSO.

- Safety Profile in Clinical Trials: In clinical studies for psoriasis, treatment with this compound was generally well-tolerated. The incidence of adverse events was similar across treatment groups, and no relationship between the frequency of adverse events and the dose of this compound was identified [1].

References

- 1. | JAK1 inhibitor | CAS 1206163-45-2 | psoriasis | InvivoChem this compound [invivochem.com]

- 2. JAK inhibition as a therapeutic strategy for immune and ... [pmc.ncbi.nlm.nih.gov]

- 3. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Targeting the JAK/STAT Pathway in ... [pmc.ncbi.nlm.nih.gov]

Solcitinib stock solution preparation storage

Properties and Handling of Solcitinib

Before preparing solutions, understanding the basic properties of this compound is crucial for handling and calculation.

The table below summarizes the key information:

| Property | Specification | Source / Relevance |

|---|---|---|

| CAS Number | 1206163-45-2 | [1] [2] [3] |

| Molecular Formula | C₂₂H₂₃N₅O₂ | [1] [2] [4] |

| Molecular Weight | 389.45 g/mol | [1] [2] [4] |

| Appearance | White to off-white solid | [1] [2] |

| Purity | ≥98% - 99.82% | [2] [4] |

| Primary Solvent | DMSO | [1] [2] [4] |

| Solubility in DMSO | 10-20 mg/mL (approx. 25.7-51.4 mM) | [2] [4] |

| Storage (Powder) | -20°C (desiccated) | [1] [2] [3] |

Stock Solution Preparation and Storage

Preparing a concentrated stock solution is standard practice to ensure consistency and efficiency in laboratory work. Solubility data indicates that DMSO is the optimal solvent for creating high-concentration stock solutions of this compound [1] [2] [4].

The following workflow outlines the key stages for preparing and using this compound stock solutions:

Preparation of In Vitro Stock Solution (e.g., 10 mM)

For cell-based assays, you will typically prepare a millimolar (mM) stock solution in DMSO.

- Calculation: To prepare 1 mL of a 10 mM stock solution:

- Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)

- Mass = 0.010 mol/L × 0.001 L × 389.45 g/mol = 3.89 mg

- Weighing: Accurately weigh 3.89 mg of this compound powder using a calibrated microbalance.

- Dissolution: Transfer the powder to a 1 mL volumetric flask. Add pure, anhydrous DMSO to the 1 mL mark.

- Mixing: Vortex the solution thoroughly until clear. If necessary, briefly sonicate in a warm water bath (up to 60°C) to aid dissolution [1].

- Aliquoting and Storage: Immediately aliquot the solution into small, single-use vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (recommended 6 months to 2 years) or at -20°C for shorter periods (1 month) [2] [4].

In Vivo Dosing Formulation

For animal studies, the DMSO stock solution must be further diluted into a biocompatible vehicle. The table below details two common formulations for oral administration in rodent studies, based on clinical trial parameters [1] [2] [4].

| Component | Formulation 1 | Formulation 2 | Formulation 3 (Corn Oil) |

|---|---|---|---|

| This compound Stock (in DMSO) | 10% | 10% | 10% |

| PEG 300 | 40% | - | - |

| Tween 80 | 5% | - | - |

| Saline | 45% | - | - |

| SBE-β-CD (in Saline) | - | 90% (20%) | - |

| Corn Oil | - | - | 90% |

| Final Concentration | 1.67 mg/mL (4.29 mM) | 1.67 mg/mL (4.29 mM) | 1.67 mg/mL (4.29 mM) |

| Key Feature | Well-tolerated, common formulation | Cyclodextrin for improved solubility | For compounds stable in oil |

Preparation Protocol for In Vivo Formulation

The following workflow illustrates the sequential process for preparing Formulation 1, which is critical for stability:

Critical Notes for In Vivo Dosing:

- Sequential Addition: The solvents must be added in the order specified (DMSO → PEG 300 → Tween 80 → Saline) with mixing at each step to prevent precipitation [1] [2].

- Stability: These working solutions for in vivo use are recommended to be prepared freshly and used immediately [4].

Critical Safety and Handling Notes

- For Research Use Only: this compound is not for human use and should be handled in a controlled laboratory environment [1] [2] [3].

- Safe Handling: Wear appropriate personal protective equipment (PPE) including gloves and lab coats when handling the compound and DMSO.

- DMSO Precautions: Be aware that DMSO easily penetrates the skin and can carry other dissolved compounds with it. Handle all solutions with care.

- Accuracy: Use calibrated pipettes and balances for all measurements to ensure data reproducibility. The quality of your stock solution dictates the quality of all subsequent experiments [5].

References

- 1. This compound (GSK-2586184) | JAK1 Inhibitor [medchemexpress.com]

- 2. | JAK1 inhibitor | CAS 1206163-45-2 | psoriasis | InvivoChem this compound [invivochem.com]

- 3. This compound | JAK1 inhibitor [probechem.com]

- 4. | JAK | TargetMol this compound [targetmol.com]

- 5. How To Make A Standard Solution | The Chemistry Blog [chemicals.co.uk]

Application Note & Protocol: Evaluating Treatment Duration in Preclinical Models

This document outlines a standardized approach for assessing the therapeutic efficacy and optimal treatment duration of novel compounds in preclinical models of pulmonary arterial hypertension (PAH), using the activin signaling inhibitor Sotatercept as a representative case study [1].

- Objective: This protocol aims to provide detailed methodologies for determining the treatment duration that yields maximal reversal of cardiopulmonary pathology in established experimental PAH.

- Experimental Rationale: PAH is a progressive disease characterized by vascular remodeling. The Sugen 5416 + Hypoxia + Normoxia (SuHxNx) rat model replicates this progression, allowing for the evaluation of therapeutic interventions during the established disease phase [2]. Treatment is initiated after the development of significant vascular pathology to model clinical scenarios.

Detailed Experimental Methodologies

Animal Model and Treatment Timeline

The SuHxNx rat model is a well-characterized model of severe, angio-obliterative PAH [2].

- Week 0: Administer a single subcutaneous dose of Sugen 5416 (20 mg/kg) and expose rats to chronic hypoxia (10% O2).

- Week 3 to Week 5: Maintain animals in normoxia to allow for disease progression. Hemodynamic confirmation of PAH (e.g., elevated RVSP) should be performed at the end of this period.

- Week 5: Initiate therapeutic treatment with the agent (e.g., RAP-011, the rodent analog of Sotatercept, at 10 mg/kg, subcutaneously, twice weekly) or vehicle control [2].

- Week 9: Terminate the experiment for endpoint analysis.

Key Outcome Assessments

A multi-parametric assessment is crucial for a comprehensive evaluation.

Table 1: Primary Hemodynamic and Structural Endpoints

| Assessment Category | Specific Parameter | Measurement Technique |

|---|---|---|

| Hemodynamics | RV Systolic Pressure (RVSP), Total Pulmonary Resistance Index (TPRI) | Right heart catheterization [2] |

| Right Ventricle | RV Hypertrophy (Fulton's Index) | Ratio of RV weight to left ventricle + septum weight (RV/(LV+S)) [2] |

| Vascular Remodeling | Percentage of occluded arteries, Medial wall thickness | Histology (e.g., elastin staining) of lung sections [2] |

| Molecular Profiling | Inflammatory gene signatures, Macrophage infiltration | RNA-seq, pathway analysis (e.g., Ingenuity Pathway Analysis), immunohistochemistry [2] |

Table 2: Efficacy Outcomes from Sotatercept Analogue (RAP-011) in Preclinical Models

| Outcome Measure | Vehicle-Treated SuHxNx | RAP-011-Treated SuHxNx | Significance/Notes |

|---|---|---|---|

| Hemodynamics | Significantly elevated at week 9 [2] | Marked improvement (reversal) by week 9 [2] | Greater improvement than vasodilator sildenafil [2] |

| Vascular Occlusion | Significantly elevated occluded arteries [2] | Regression of vascular remodeling [2] | - |

| Gene Expression | 345 differentially expressed genes (DEGs) vs. normal [2] | Normalized 84% of upregulated & 71% of downregulated DEGs [2] | Sildenafil altered only 8% of DEGs [2] |

| Inflammatory Pathways | Complement, IL-10, innate/adaptive immunity upregulated [2] | Robust corrective effect on pro-inflammatory profiles [2] | - |

Signaling Pathway and Experimental Workflow

The mechanistic rationale for targeting this pathway and the experimental workflow can be visualized as follows.

Diagram 1: TGF-β Superfamily Signaling in PAH and Sotatercept Mechanism

This diagram illustrates the ligand trap mechanism of Sotatercept. By sequestering specific ligands, it reduces pathogenic SMAD2/3 signaling, thereby rebalancing it against protective SMAD1/5/8 signaling to alleviate PAH pathology [2].

Diagram 2: In Vivo Efficacy Study Workflow

This workflow shows the therapeutic intervention timeline in the SuHxNx rat model, where treatment starts after disease establishment to assess reversal of pathology [2].

Discussion and Key Findings

- Mechanistic Insights: Treatment with the Sotatercept analog RAP-011 initiated after disease establishment not only improved hemodynamics but also normalized global gene expression profiles in the lung, particularly reversing pro-inflammatory and proliferative pathways. This effect was more pronounced than with the vasodilator sildenafil [2].

- Treatment Duration: A 4-week treatment period (from week 5 to week 9) in the SuHxNx model was sufficient to demonstrate significant reversal of established vascular pathology and inflammation [2]. This duration is critical for assessing the disease-modifying potential of a candidate therapeutic.

- Model Translation: The efficacy observed in this protocol with a 4-week treatment informed the design of clinical trials for Sotatercept, which subsequently showed clinical benefit in patients with PAH [3] [1].

Troubleshooting and Technical Notes

- Hemodynamic Measurements: Ensure consistency in anesthesia and body temperature during right heart catheterization, as these can significantly affect pressure readings.

- Histological Analysis: Use blinded assessment for quantifying vascular occlusion to eliminate bias.

- RNA-seq Analysis: Plan for appropriate sample size (n≥5 per group) to achieve sufficient statistical power for differential expression analysis.

References

Solcitinib concentration for IL-6 signaling inhibition

Established IL-6 Signaling Inhibitors: A Reference

While data on solcitinib is unavailable, the table below summarizes key information on other well-characterized IL-6 pathway inhibitors from the search results for reference.

| Therapeutic Agent | Target | Key Structural & Mechanistic Insights | Reported Dosing (Context-Specific) |

|---|---|---|---|

| Tocilizumab | IL-6 Receptor (IL-6R) [1] | Binds to the D3 domain of IL-6R, competing with IL-6 binding and inhibiting the formation of the IL-6/IL-6R/gp130 signaling complex [1]. | 400 mg or 800 mg IV (single or repeated doses, depending on patient weight and disease severity) [2]. |

| Sarilumab | IL-6 Receptor (IL-6R) [1] | Binds to a largely overlapping but distinct epitope on the IL-6R D3 domain compared to tocilizumab, also competing with IL-6 [1]. | Information missing |

| Siltuximab | IL-6 cytokine itself [3] | Directly binds to the IL-6 cytokine, preventing it from interacting with its receptor [3]. | 11 mg/kg IV every 3 weeks [4]. |

Framework for IL-6 Inhibition Experiments

You can adapt the following general methodological principles from research on other IL-6 inhibitors to design your this compound studies.

Mechanism of Action Analysis

- Structural Studies: For receptor-targeting agents like tocilizumab and sarilumab, the mechanism was elucidated using cryogenic electron microscopy (cryo-EM) to solve high-resolution structures of the antibody-receptor complexes [1].

- Functional Studies: Conduct competitive binding assays (e.g., Surface Plasmon Resonance) to determine if this compound competes with IL-6 for receptor binding. Functional cell-based assays can then measure downstream signaling inhibition [1] [3].

Assessing Functional Inhibition in Cells

- Cell Viability/Proliferation: Use assays like the Cell Counting Kit-8 (CCK-8) on IL-6-dependent cell lines (e.g., B9 hybridoma cells) to generate dose-response curves and determine the half-maximal inhibitory concentration (IC50) of this compound [5].

- Signaling Pathway Analysis: Monitor key IL-6 signaling pathways (JAK/STAT, MAPK, PI3K/Akt) via western blotting to detect changes in phosphorylated proteins (e.g., STAT3). Quantitative real-time PCR (qPCR) can assess expression of IL-6-responsive genes [3] [5].

- Biomarker Measurement: A common and robust method is to measure the inhibition of C-reactive protein (CRP) production, either in human hepatocyte cell lines or in vivo, as CRP synthesis is directly induced by IL-6 [4].

In Vivo Modeling and Dosing

- Preclinical Models: Studies often use disease-specific animal models (e.g., xenograft models, autoimmune models) to evaluate the efficacy of IL-6 blockade [6] [7].

- Dosing Strategy: Research suggests that the dosing regimen must be tailored to the disease pathophysiology. For persistent, high IL-6 production, repeated dosing is more effective. For rapid, massive increases (cytokine storm), higher or more frequent initial dosing may be necessary [4].

- Pharmacodynamic Monitoring: In vivo efficacy is frequently tracked by monitoring serum CRP levels, which serves as a direct biomarker of IL-6 bioactivity [4] [8].

Pathway and Experimental Workflow Diagrams

The diagrams below illustrate the IL-6 signaling pathway and a generalized workflow for evaluating an IL-6 inhibitor.

- Figure 1: IL-6 Signaling Pathway and Inhibition Mechanism. The pathway shows IL-6 binding to its receptor and co-receptor, triggering intracellular JAK/STAT signaling that leads to target gene transcription. Therapeutic antibodies act by blocking the IL-6 receptor.*

- Figure 2: Workflow for Evaluating an IL-6 Inhibitor. A generalized experimental workflow begins with defining the mechanism of action through structural and cell-based studies, which then informs the design of in vivo efficacy and dosing studies.*

Future Research Directions

Given the lack of specific data on this compound, your research could make a significant contribution by focusing on:

- Comparative Efficacy: Directly comparing the potency and IC50 of this compound with established agents like tocilizumab and siltuximab in standardized cellular assays.

- Synergistic Combinations: Investigating whether this compound can be effectively combined with inhibitors of other signaling pathways (e.g., JAK/STAT, PI3K/Akt) to overcome resistance or enhance efficacy [7] [5].

- Biomarker Identification: Beyond CRP, identifying and validating more specific biomarkers for patient stratification and monitoring treatment response with this compound.

References

- 1. Structural insights into IL-6 signaling inhibition by ... [pubmed.ncbi.nlm.nih.gov]

- 2. IL-6 Inhibition [sites.google.com]

- 3. IL-6–targeted therapies to block the cytokine or its receptor ... [pmc.ncbi.nlm.nih.gov]

- 4. Optimisation of anti-interleukin-6 therapy [frontiersin.org]

- 5. Inhibition of the PI3K/Akt signaling pathway reverses ... [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of the main signaling pathways involved in ... [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the Wnt/β-catenin signaling pathway improves ... [pubmed.ncbi.nlm.nih.gov]

- 8. The Society for Immunotherapy of Cancer perspective on ... [pmc.ncbi.nlm.nih.gov]

Solcitinib research protocols autoimmune diseases

An Example of a Detailed Drug Profile

To illustrate what detailed drug information looks like, the table below summarizes key data for Sotagliflozin, a dual SGLT inhibitor. While it is used for heart failure and diabetes, its structured profile shows the level of detail you might find for your target compound.

| Category | Details for Sotagliflozin |

|---|---|

| Brand Name | Inpefa [1] |

| Drug Class | Sodium-glucose cotransporter (SGLT) Inhibitors (Dual SGLT1 & SGLT2 inhibitor) [1] [2] |

| Primary Mechanism | Inhibits SGLT2 (kidney, ~90% glucose reabsorption) & SGLT1 (intestine, glucose absorption) [3] [2] [4] |

| Key Indications | Heart failure; Type 2 diabetes, chronic kidney disease with CV risk factors [1] |

| Recommended Dosage | Adults (Heart Failure): Oral, start 200 mg once daily, may increase to 400 mg once daily after 2+ weeks [1] |

| Common Adverse Effects | Urinary tract infection, volume depletion, diarrhea, hypoglycemia [1] |

Example Experimental Workflow Diagram

Below is a workflow diagram illustrating the typical stages of clinical research for a drug like Sotagliflozin, from mechanism of action to outcomes. This provides a model for the kind of protocol structure you may be seeking.

Diagram Title: Sotagliflozin Mechanism to Clinical Outcomes Workflow

References

- 1. Monograph for Professionals - Sotagliflozin .com Drugs [drugs.com]

- 2. Sotagliflozin, the first dual SGLT inhibitor: current outlook and ... [cardiab.biomedcentral.com]

- 3. Sotagliflozin, the first dual SGLT inhibitor: current outlook ... [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Sotagliflozin? [synapse.patsnap.com]

Solcitinib Western blot JAK-STAT protocol

JAK-STAT Signaling Pathway: An Overview

The Janus kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical mechanism for transmitting signals from cytokines, interferons, and growth factors from the cell membrane to the nucleus. It regulates processes like immune response, cell proliferation, and apoptosis [1].

Dysregulation of this pathway is implicated in various diseases, including cancers, autoimmune disorders, and inflammatory skin conditions, making it a significant therapeutic target [1] [2] [3]. The pathway's core components include:

- JAKs: Non-receptor tyrosine kinases (JAK1, JAK2, JAK3, TYK2) associated with cytokine receptors.

- STATs: Transcription factors (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, STAT6) that, upon phosphorylation, dimerize and translocate to the nucleus to regulate gene expression [1].

The diagram below illustrates the core JAK-STAT signaling mechanism.

Western Blot Protocol for JAK-STAT Analysis

This protocol is adapted from general Western blot guides and specific research on JAK-STAT signaling, suitable for analyzing protein expression and phosphorylation in cell culture models treated with JAK inhibitors [4] [5].

Stage 1: Sample Preparation

Proper sample preparation is crucial for preserving protein phosphorylation.

- Cell Lysis: Use a modified RIPA lysis buffer supplemented with:

- 1x Protease Inhibitor Cocktail

- 1x Phosphatase Inhibitor Cocktail (essential for preserving STAT phosphorylation) [4].

- Protein Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading [4].

- Sample Denaturation: Dilute lysates in Laemmli buffer containing Dithiothreitol (DTT), heat at 95-100°C for 5-10 minutes [4].

Stage 2: Gel Electrophoresis and Protein Transfer

- Gel Selection: Choose an appropriate SDS-PAGE gel based on target protein size.

- Protein Transfer: Use the standard wet or semi-dry transfer method to a PVDF membrane for optimal retention of phosphorylated proteins [5].

Stage 3: Immunoblotting

- Blocking: Incubate membrane in a blocking buffer for 1 hour at room temperature [5].

- Antibody Incubation:

- Primary Antibody: Incubate overnight at 4°C with specific antibodies.

- Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature [5].

- Detection: Use a sensitive chemiluminescent substrate and image with a CCD camera or film [5].

JAK-STAT Pathway Components and Detection

The table below lists key JAK-STAT pathway components, their primary roles, and considerations for Western blot analysis.

| Protein | Primary Roles & Associated Cytokines | Phosphorylation Site | Key Considerations for Western Blot |

|---|---|---|---|

| JAK1 | IFN-α/β, γc-chain cytokines (IL-2, IL-7), gp130 cytokines (IL-6) [1] | Y1038/Y1039 [1] | Look for changes in phosphorylation in response to a wide range of cytokines. |

| JAK2 | EPO, TPO, GH, IFN-γ, IL-3 receptor family [1] | Y1007/Y1008 [1] | Critical for hematopoiesis; a key target in myeloproliferative neoplasms. |

| STAT3 | IL-6, IL-10, EGF, LIF; roles in cell survival/proliferation [1] [3] | Y705 [6] [3] | Phospho-STAT3 (Y705) is a key marker of pathway activation. Frequently analyzed in cancer studies [3]. |

| STAT1 | IFNs, involved in antiviral and inflammatory responses [1] | Y701 [6] | Phospho-STAT1 (Y701) indicates activation by interferons. |

Expected Results and Data Interpretation

When investigating a JAK inhibitor like Solcitinib, your experimental workflow and expected results would typically follow the logic below.

- Data Interpretation: Successful JAK inhibition is indicated by a reduction in phosphorylated STAT (e.g., pSTAT3 Y705) without a change in total STAT protein levels. Research shows that JAK2 inhibition with AG490 reduced PDGF-BB-induced STAT3 phosphorylation and cell proliferation in pancreatic stellate cells [6]. Similarly, the JAK1/2 inhibitor Ruxolitinib decreased STAT3 phosphorylation and cancer stem cell properties in myxoid liposarcoma [3].

Troubleshooting and Best Practices

- Optimize Antibody Specificity: Always use phospho-specific antibodies and compare blots for phosphorylated and total protein from the same sample set.

- Include Essential Controls: Your experimental design must include:

- An unstimulated control (baseline phosphorylation).

- A stimulated, untreated control (maximum pathway activation).

- A stimulated, inhibitor-treated group (test condition).

- Validate Housekeeping Proteins: Ensure your loading control (e.g., GAPDH, Actin) is not affected by your experimental conditions [7].

- Determine Linear Range: Load a series of protein concentrations to ensure your detection falls within the linear range for accurate quantification [7].

Conclusion

This application note provides a established framework for using Western blotting to study the JAK-STAT pathway. The core methodology is well-supported and can be reliably applied to investigate the effects of JAK inhibitors. While specific data for this compound was not located in this search, the principles and protocols described are directly applicable. Future experiments with this compound would utilize this framework to generate novel data on its specific efficacy and mechanism of action.

References

- 1. The JAK/STAT signaling pathway: from bench to clinic [nature.com]

- 2. Quantitative analysis of JAK/STAT signaling pathway in ... [pubmed.ncbi.nlm.nih.gov]

- 3. JAK–STAT signalling controls cancer stem cell properties ... [pmc.ncbi.nlm.nih.gov]

- 4. Western blot protocol [abcam.com]

- 5. Western Blot Protocols and Recipes [thermofisher.com]

- 6. Activation of JAK-STAT pathway is required for platelet ... [pmc.ncbi.nlm.nih.gov]

- 7. How to Achieve Quantitative Western Blot Data: a Step-by- ... [licorbio.com]

Proposed Framework for Immune Cell Profiling of Solcitinib

This framework outlines the key components for a comprehensive flow cytometry analysis of Solcitinib's effects on immune cells.

1. Introduction and Objective The primary objective is to quantitatively assess the immunomodulatory effects of this compound, a JAK-STAT pathway inhibitor, on human peripheral blood mononuclear cells (PBMCs). The application note will detail a protocol to:

- Measure changes in STAT phosphorylation (e.g., pSTAT1, pSTAT3, pSTAT5) in response to cytokine stimulation.

- Characterize shifts in major immune cell populations (T cells, B cells, NK cells, monocytes).

- Determine the inhibition potency (IC50) of this compound through dose-response analysis.

2. Experimental Design and Workflow A typical experiment follows the workflow below, from sample preparation to data analysis. This structured approach ensures consistent and reliable profiling of this compound's effects on immune cell signaling and population distribution.

3. Key Reagents and Panel Design The table below lists suggested targets for a multiparameter panel. Specific antibody clones and fluorochrome conjugates should be optimized based on instrument configuration.

Table 1: Suggested Antibody Panel for this compound Profiling

| Target | Specificity | Purpose |

|---|---|---|

| pSTAT1 | Phospho-Tyr701 | Readout for IFN-γ & IFN-α signaling |

| pSTAT3 | Phospho-Tyr705 | Readout for IL-6 & IL-10 family cytokines |

| pSTAT5 | Phospho-Tyr694 | Readout for IL-2, IL-7, and GM-CSF |

| CD3 | T cells | Identifies T lymphocyte lineage |

| CD4 | Helper T cells | Subsets of T helper cells |

| CD8 | Cytotoxic T cells | Identifies cytotoxic T cells |

| CD19 | B cells | Identifies B lymphocyte lineage |

| CD14 | Monocytes | Identifies monocyte lineage |

| CD56 | NK cells | Identifies natural killer cells |

| Viability Dye | Live/Dead | Excludes dead cells from analysis |

4. Anticipated Data Output and Analysis The expected outcomes from this profiling are summarized below.

Table 2: Key Readouts and Analytical Methods

| Readout | Measurement | Analytical Method |

|---|---|---|

| Pathway Inhibition | Reduction in pSTAT-MFI | Dose-response curve fitting to calculate IC50 |

| Immune Phenotyping | Frequency of CD3+, CD19+, CD14+, CD56+ cells | Percentage of live, single cells |

| Cell Viability | Impact of this compound on cell health | Frequency of viability dye-negative cells |

Solcitinib Solubility and Stock Solution Preparation

The table below summarizes key physicochemical data and standard stock solution preparation methods for Solcitinib [1] [2].

| Parameter | Details |

|---|---|

| Molecular Weight | 389.45 g/mol [1] [2] |

| CAS Number | 1206163-45-2 [1] [2] |

| Solubility in DMSO | 20 mg/mL (approximately 51.4 mM) [1] [3] |

| Solubility in Water | <1 mg/mL [1] |

| Solubility in Ethanol | <1 mg/mL [1] |

| Standard Stock Concentration | 16.7 mg/mL in DMSO [1] [2] |

Protocol: Preparing a 16.7 mg/mL DMSO Stock Solution [1]

- Bring the DMSO to room temperature and use a fresh, dry vial.

- Weigh 16.7 mg of this compound powder.

- Add 1 mL of DMSO directly to the powder.

- Vortex or sonicate the mixture until a clear solution is obtained. Gentle warming to 60°C may be required to aid dissolution [2].

- Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Formulation Protocols for In Vivo Studies